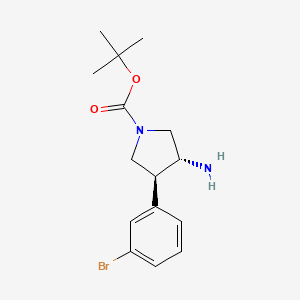
(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is a versatile chemical compound used in scientific research. It exhibits intriguing properties, making it valuable for applications in pharmaceutical development, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like L-selectride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.
科学的研究の応用
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Pharmaceutical Development: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of new materials with specific properties.
作用機序
The mechanism of action of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific reactions it undergoes. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .
類似化合物との比較
Similar Compounds
Some similar compounds include:
tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate of Niraparib, a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Another compound with similar structural features.
Uniqueness
Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is unique due to its specific structural configuration and the presence of both amino and bromophenyl groups, which confer distinct reactivity and properties compared to other similar compounds.
生物活性
(3R,4S)-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, with the CAS number 1357072-94-6, belongs to a class of pyrrolidine derivatives that have shown promise in various pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H22BrN2O2, with a molecular weight of 336.25 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group, which is critical for its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets, including ionotropic glutamate receptors (iGluRs) and protein-protein interactions (PPIs). These interactions can modulate neurotransmitter systems and cellular signaling pathways crucial for therapeutic effects in neurological disorders and cancer treatments.
Antagonistic Activity
Studies have demonstrated that related compounds exhibit competitive antagonistic properties against iGluRs, which are vital in synaptic transmission and plasticity. This antagonism can be leveraged in the treatment of conditions such as epilepsy and neurodegenerative diseases .
Anticancer Properties
The compound's structural features suggest potential activity against cancer cells. Analogous compounds have been investigated for their ability to disrupt PPIs involved in tumor growth and metastasis. For instance, the targeting of PD1/PDL1 interactions has been highlighted as a promising strategy in cancer immunotherapy .
Case Studies
- Neuroprotective Effects : A study involving analogs of pyrrolidine derivatives showed significant neuroprotective effects in animal models of stroke. The mechanism was attributed to the modulation of glutamate receptor activity, reducing excitotoxicity .
- Antitumor Activity : In vitro studies demonstrated that compounds structurally related to this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications at various positions on the pyrrolidine ring and the bromophenyl substituent. The following table summarizes key findings from SAR studies:
特性
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXOGHBMEBEJGF-OLZOCXBDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














